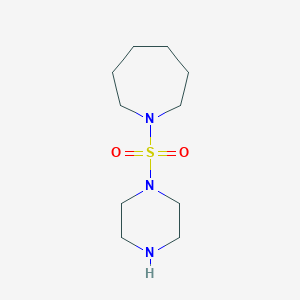

1-(Piperazine-1-sulfonyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSLPARFJCNPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 Piperazine 1 Sulfonyl Azepane and Analogues

General Methodologies for Piperazine (B1678402) and Azepane Ring System Synthesis

The construction of the core heterocyclic rings, piperazine and azepane, is the foundational step in the synthesis of the target molecule.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common scaffold in pharmaceuticals. mdpi.com Numerous synthetic routes exist for its creation. rsc.orgthieme-connect.com Common strategies include:

Reduction of (di)ketopiperazines: This method often starts from amino acids or 1,2-diamines to form the diketopiperazine, which is then reduced. rsc.orgnih.gov

N-alkylation of diamines: This involves the reaction of 1,2-diamines with electrophiles. rsc.orgnih.gov

Cyclization of linear diamine precursors: This is a frequent approach for creating carbon-substituted piperazines. mdpi.com

Transition-metal-catalyzed synthesis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bonds necessary for the piperazine ring. Other metals like gold have also been employed in cyclization reactions. thieme-connect.com

Reductive cyclization of dioximes: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by catalytic reductive cyclization. mdpi.com

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is less common in medicinal chemistry libraries compared to five- and six-membered rings, making its synthesis an area of active research. researchgate.net Key synthetic strategies include:

Ring-closing reactions: Ring-closing metathesis has become a prominent method for constructing the azepane ring. scispace.com

Ring-expansion reactions: The Schmidt reaction, which involves the ring expansion of a ketone to a lactam, is a classic method for preparing substituted azepanes. whiterose.ac.uk More recently, photochemical dearomative ring expansion of nitroarenes has emerged as a powerful strategy to access complex azepanes. researchgate.netresearchgate.net

Reductive amination: The reaction of halogenated secondary cyclopropylamines with aldehydes or ketones can trigger cyclopropane (B1198618) ring cleavage to yield ring-expanded products like azepanes. rsc.org

Zirconium-mediated approaches: A novel method utilizing zirconium has been developed for the synthesis of substituted azepanes, showing significant synthetic potential. scispace.com

Synthesis of Sulfonyl Piperazine Derivatives

The formation of the sulfonamide bond between the piperazine and a sulfonyl group is a critical step in assembling molecules like 1-(Piperazine-1-sulfonyl)azepane. The most common and straightforward method for synthesizing sulfonyl piperazine derivatives is the nucleophilic substitution reaction between a piperazine and a sulfonyl chloride. mdpi.comnih.govajrconline.org

This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). mdpi.comajrconline.org The reaction proceeds by the attack of one of the nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond.

For instance, a series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized by reacting 1-benzhydryl-piperazine with various sulfonyl chlorides. nih.gov Similarly, novel sulfonamide derivatives of trimetazidine (B612337) were prepared by reacting trimetazidine with different sulfonyl chlorides in dichloromethane with triethylamine. mdpi.com The reaction is generally efficient and can be performed under mild conditions, often at room temperature or slightly elevated temperatures. mdpi.comnih.gov

Targeted Derivatization and Analog Generation

To explore the structure-activity relationships and develop new compounds with improved properties, targeted derivatization and the generation of analogs are essential.

Strategies for Introducing Diverse Substituents

Introducing a variety of chemical groups onto the core structure allows for the fine-tuning of its biological and physicochemical properties.

On the Piperazine Ring:

N-Alkylation and N-Arylation: The secondary amine of the piperazine ring is readily functionalized. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes. mdpi.com N-arylation is commonly accomplished using transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction. mdpi.com

C-H Functionalization: While challenging due to the presence of the second nitrogen atom, progress has been made in the direct functionalization of the carbon atoms of the piperazine ring. nih.gov This allows for the introduction of substituents directly onto the ring's backbone.

Use of Protecting Groups: To achieve selective functionalization, especially in mono-substituted piperazines, a multi-step strategy involving protecting groups is often employed. One nitrogen is protected, the other is functionalized, and then the protecting group is removed.

On the Sulfonyl Group:

The substituents on the sulfonyl group are typically introduced by using a correspondingly substituted sulfonyl chloride in the synthesis. nih.govtandfonline.com This allows for a wide range of aryl and alkyl sulfonyl piperazines to be prepared.

On the Azepane Ring:

Substituents on the azepane ring can be introduced by starting with a substituted precursor or by functionalizing the ring after its formation. Lithiation followed by reaction with an electrophile is a method used for introducing substituents at the α-position of N-Boc protected azepanes. whiterose.ac.uk

Exploration of Hybrid Compounds

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. researchgate.netresearchgate.net This approach can lead to compounds with enhanced activity or novel mechanisms of action.

Sulfonyl piperazine moieties have been incorporated into various hybrid compounds. For example:

Chalcone-Sulfonyl Piperazine Hybrids: Chalcones have been linked to sulfonyl piperazines to create hybrid compounds with potential antidiabetic properties. researchgate.netdntb.gov.ua

Tetrazole-Piperazine Sulfonamide Hybrids: The combination of a tetrazole ring with a piperazine sulfonamide has been explored for the development of new antiproliferative agents. semanticscholar.org

Benzene Sulfonamide-Piperazine Hybrids: These hybrids have been investigated for their antioxidant and enzyme inhibitory activities. nih.gov

β-Carboline-Aryl Sulfonyl Piperazine Congeners: These have been synthesized and evaluated for their anticancer activity. nih.gov

The synthesis of these hybrid molecules often involves coupling reactions to link the different pharmacophores. For instance, amide bond formation is a common strategy to connect a piperazine-containing fragment to another molecular scaffold. semanticscholar.orgnih.gov

Advanced Synthetic Approaches and Reaction Mechanism Studies

The development of novel and more efficient synthetic methods is a continuous effort in organic chemistry.

Advanced Synthetic Approaches:

One-Pot Multi-Component Reactions: Tandem one-pot multi-component synthesis, such as those involving palladium-catalyzed Suzuki-Miyaura cross-coupling, offer an efficient way to construct complex molecules like aryl-substituted sulfonyl piperazine derivatives. acs.org

DABCO Bond Cleavage: The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system has emerged as an efficient and simple approach for the synthesis of functionalized piperazines. rsc.org This strategy can be particularly useful for creating piperazine derivatives without affecting the carbons of the piperazine ring. rsc.org

Photochemical Ring Expansion: As mentioned earlier, the use of blue light to mediate the dearomative ring expansion of nitroarenes to form azepanes is a modern and powerful technique. researchgate.netresearchgate.net

Reaction Mechanism Studies:

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of piperazines via DABCO bond cleavage, ESR experiments have suggested that the reaction can proceed through the formation of a DABCO chloroammonium cation, followed by homolysis. rsc.org

In the context of the biological activity of some sulfonamide derivatives, it has been hypothesized that compounds like 2,4-dinitrobenzenesulfonamides may exert their effects through the formation of reactive oxygen species and sulfur dioxide. acs.org

The following table provides a summary of some synthesized sulfonyl piperazine derivatives and their reported yields and melting points.

| Compound Name | Yield (%) | Melting Point (°C) |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | 125–127 |

| 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | 78 | 160–162 |

| 1-benzhydryl-4-(3-nitro-benzensulfonyl)-piperazine | 70 | 173–175 |

| 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine | 90 | 198–200 |

This table is generated based on data from the provided text.

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Targets and Pathways

Research into compounds structurally related to 1-(Piperazine-1-sulfonyl)azepane has identified several key molecular targets and pathways. The piperazine (B1678402) ring is a common feature in molecules designed to interact with biological targets, including neurotransmitter receptors. smolecule.com Similarly, the azepane ring is incorporated into various biologically active compounds. mdpi.com

Derivatives incorporating the piperazine-sulfonyl scaffold have shown affinity for several distinct protein families:

G-Protein Coupled Receptors (GPCRs): A significant area of investigation involves GPCRs. Specifically, derivatives have been developed as potent and highly selective antagonists for the adenosine (B11128) A2B receptor. nih.gov Other related azepane derivatives have been identified as ligands for histamine (B1213489) H3 (H3R) receptors. dntb.gov.ua The 5-HT6 receptor is another target for which arylsulfonylpiperazine analogs have been designed. nih.gov

Kinases: The sulfonyl piperazine structure is a feature in inhibitors of protein kinases. Analogs have been evaluated as inhibitors of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). nih.gov Additionally, certain derivatives act as cyclin-dependent kinase 9 (CDK9) inhibitors, which are being explored for their anti-cancer properties. cardiff.ac.uk The FAK and SRC kinase pathways have also been noted as potential targets for related compounds. google.com

Transporters: Azepine derivatives have been discovered that inhibit both norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, suggesting a role in modulating monoamine neurotransmitter levels. nih.gov

Bacterial Enzymes: In the context of antibacterial research, sulfonyl piperazine compounds have been identified as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway in many Gram-negative pathogens. nih.gov

While these findings apply to a range of derivatives, they highlight the pathways likely to be modulated by compounds with this core structure. The fundamental mechanism for the piperazine group in certain contexts, such as in anthelmintic applications, involves acting as a GABA receptor agonist, which leads to the hyperpolarization of nerve endings and flaccid paralysis of the organism. drugbank.com

Receptor Binding Kinetics and Selectivity Profiling

The binding affinity and selectivity of piperazine-sulfonyl-azepane derivatives are highly dependent on the specific substitutions on the core scaffold. Detailed studies have quantified these properties for various targets.

For instance, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrated high affinity and selectivity as adenosine A2B receptor antagonists. One of the most potent compounds in this series, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603), has a K_i value of 0.553 nM at the human A2B receptor. nih.gov Crucially, it showed virtually no affinity for human A1, A2A, and A3 adenosine receptors at concentrations up to 10 µM, indicating remarkable selectivity. nih.gov Another analog, 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, was even more potent, with a K_i of 0.157 nM for the human A2B receptor. nih.gov

In a different chemical series, biphenyloxy-alkyl-azepane derivatives were assessed for histamine H3 receptor (H3R) affinity. The compound 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane showed a promising K_i value of 33.9 nM for the human H3R. dntb.gov.ua

The selectivity profile is a critical aspect of drug design. In the development of CDK9 inhibitors, minor structural changes to sulfonyl piperazine analogs resulted in significant shifts in selectivity against the related kinase CDK2. cardiff.ac.uk The replacement of a hydrogen bond donor on the piperazine ring with other groups reduced the CDK9/CDK2 selectivity, highlighting the specific interactions that govern target specificity. cardiff.ac.uk

Table 1: Receptor/Enzyme Binding and Inhibitory Activity of Related Azepane & Piperazine-Sulfonyl Derivatives

| Compound Series/Derivative | Target | Activity Metric | Value | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603) | Human Adenosine A2B Receptor | K_i | 0.553 nM | Highly selective over A1, A2A, and A3 receptors (>10,000-fold) | nih.gov |

| 1-ethyl-8-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine | Human Adenosine A2B Receptor | K_i | 0.157 nM | High affinity antagonist | nih.gov |

| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Human Histamine H3 Receptor (H3R) | K_i | 33.9 nM | Also showed inhibitory activity against BuChE (IC50 = 590 nM) and MAO B (IC50 = 243 nM) | dntb.gov.ua |

| N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | Protein Kinase B-alpha (PKB-alpha) | IC50 | 4 nM | Designed as a plasma-stable inhibitor | nih.gov |

| Piperazine Analog (30h) from pyrimidine (B1678525) series | CDK9 vs CDK2 | Selectivity Ratio | ~90-fold | Demonstrates the role of the piperazine moiety in achieving kinase selectivity | cardiff.ac.uk |

Agonist and Antagonist Activities

The functional activity of these compounds—whether they act as agonists that activate a receptor or antagonists that block it—is determined by the specific molecular target and the compound's structure.

Antagonist Activity: The majority of detailed studies on related piperazine-sulfonyl and azepane derivatives report antagonist activity.

The series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized specifically as adenosine A2B receptor antagonists. nih.gov

Biphenyloxy-alkyl-azepane derivatives have been confirmed to act as antagonists at the histamine H3 receptor. dntb.gov.ua

In the context of kinase inhibition, these molecules act as inhibitors, which is functionally equivalent to antagonism as they block the enzyme's activity. This includes inhibitors of PKB-alpha, CDK9, and LpxH. nih.govcardiff.ac.uknih.gov

Agonist Activity: While less common in the reviewed literature for this specific scaffold, related structures can exhibit agonist properties.

Certain azepine derivatives have been shown to possess farnesoid X receptor agonist activity. google.com

The parent piperazine molecule itself can function as a GABA receptor agonist in specific biological systems, such as in helminths. drugbank.com

The functional outcome is therefore not inherent to the core 1-(Piperazine-1-sulfonyl)azepane structure but is instead finely tuned by the complete molecular structure of each derivative and its interaction with the unique binding pocket of its target protein.

Structure-Based Mechanistic Insights

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is crucial for rational drug design. For piperazine-sulfonyl-azepane and related compounds, insights have been gained through structure-activity relationship (SAR) studies and computational modeling.

A key finding is that the sulfonyl moiety often plays a critical role in binding affinity. nih.gov For a series of sulfonyl piperazine LpxH inhibitors, a preliminary SAR analysis revealed a pharmacophore consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor. nih.gov This model provides a blueprint for designing more effective inhibitors.

In the development of CDK9 inhibitors, SAR studies highlighted the importance of specific atoms for selectivity. Replacing a hydrogen bond donor on the piperazine ring with an oxygen, or modifying it through acetylation or methylation, significantly reduced the selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk This suggests that a hydrogen bond donor or a positively charged group at this position is critical for selective binding to CDK9. cardiff.ac.uk

Molecular modeling and X-ray crystallography have provided atomic-level details of these interactions. For azepane derivatives targeting Protein Kinase A (PKA), crystal structures of the inhibitors bound to the enzyme were obtained. nih.gov These structures allowed researchers to rationalize the different activities of the molecules by observing specific binding interactions and conformational changes in both the ligand and the protein. nih.gov Such structure-based design approaches led to the successful optimization of a lead compound with poor plasma stability into a stable and highly active inhibitor. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

| Compound Class | Structural Feature | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| 5-HT6 Receptor Ligands | Arylsulfonyl Moiety | Contributes significantly to binding affinity and can alter functional activity from antagonist to agonist. | nih.gov |

| Sulfonyl Piperazine LpxH Inhibitors | Overall Pharmacophore | Requires two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor for activity. | nih.gov |

| CDK9 Inhibitors (Pyrimidine series) | Piperazine Ring Substituent | A hydrogen bond donor at the piperazine N-H position is critical for high selectivity against CDK2. | cardiff.ac.uk |

| PKB/PKA Inhibitors (Azepane series) | Linker Isosteres | Replacing an unstable ester linker with a stable amide linker maintained high inhibitory activity while improving plasma stability. | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(Piperazine-1-sulfonyl)azepane is intrinsically linked to its distinct structural components: the azepane ring, the piperazine (B1678402) ring, and the connecting sulfonyl bridge. Variations in these moieties can significantly modulate the compound's pharmacological profile.

Impact of Azepane and Piperazine Ring Substitutions

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and ionic interactions, which can enhance binding to biological macromolecules. pjps.pknih.gov The substitution pattern on both the piperazine and the seven-membered azepane ring plays a pivotal role in defining the biological efficacy and selectivity of this class of compounds.

Studies on various piperazine derivatives have shown that the nature and position of substituents on the piperazine ring can significantly influence their biological activities. nih.govmuseonaturalistico.it For instance, the introduction of different functional groups can alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with biological targets. museonaturalistico.it Research on related sulfonylpiperazine compounds has demonstrated that substitutions on the piperazine ring can modulate their inhibitory potential against various enzymes. cumhuriyet.edu.trresearchgate.net For example, in a series of piperazine sulfonamide analogs, specific substitutions led to significant α-amylase inhibitory activity. nih.gov

The strategic placement of substituents on either ring can lead to enhanced potency and selectivity. For example, studies on other piperazine-containing structures have revealed that electron-withdrawing groups on an attached aromatic ring can enhance anticancer activity. nih.gov While direct studies on 1-(Piperazine-1-sulfonyl)azepane are limited, the principles derived from analogous structures underscore the importance of the substitution patterns on both the azepane and piperazine rings for its biological activity.

Role of the Sulfonyl Bridge

The sulfonyl bridge is a critical linker that connects the azepane and piperazine moieties, and its presence is fundamental to the compound's chemical properties and biological activity. The sulfonamide group (a core component of the sulfonyl bridge) is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-diabetic drugs. tandfonline.com

Quantum Chemical Computations and Electronic Properties

Quantum chemical computations offer a powerful lens through which to examine the electronic structure and properties of molecules like 1-(Piperazine-1-sulfonyl)azepane, providing insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular and electronic features of sulfonyl piperazine derivatives. jddtonline.inforesearchgate.netmdpi.com DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry and to compute various electronic properties. jddtonline.inforesearchgate.netbohrium.com These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netjddtonline.info The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.

In studies of aryl sulfonyl piperazine derivatives, MEP analysis has shown that the negative electrostatic potential is typically localized around the oxygen atoms of the sulfonyl group, indicating these are the most likely sites for electrophilic attack. researchgate.netjddtonline.info Conversely, the positive potential is often found around hydrogen atoms, marking them as potential sites for nucleophilic attack. jddtonline.info For 1-(Piperazine-1-sulfonyl)azepane, MEP analysis would likely reveal a similar distribution of electrostatic potential, highlighting the electronegative nature of the sulfonyl group's oxygen atoms and providing insights into how the molecule might interact with biological macromolecules through electrostatic interactions. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. pjps.pk This method is instrumental in understanding the specific interactions that govern the binding of a ligand to its receptor and is widely used in drug discovery to screen virtual libraries of compounds and to elucidate mechanisms of action. pjps.pknih.gov

For derivatives of sulfonylpiperazine, molecular docking studies have been employed to explore their binding modes with various enzymes. pjps.pknih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. researchgate.net For example, docking studies of piperazine sulfonamide analogs with α-amylase have helped to rationalize their inhibitory activity by revealing the specific amino acid residues involved in binding. nih.gov

In the context of 1-(Piperazine-1-sulfonyl)azepane, molecular docking could be used to predict its binding affinity and pose within the active site of a putative target protein. nih.govmdpi.com Such studies would illuminate the specific amino acid residues in the target's binding pocket that interact with the azepane ring, the piperazine ring, and the sulfonyl bridge. mdpi.com For instance, the sulfonyl group might form hydrogen bonds with polar residues, while the hydrophobic parts of the azepane and piperazine rings could engage in nonpolar interactions. nih.gov These computational insights are invaluable for guiding the design of more potent and selective analogs.

Active Site Binding Characterization

While specific experimental data on the active site binding of 1-(Piperazine-1-sulfonyl)azepane is not extensively available, inferences can be drawn from studies on analogous sulfonyl piperazine derivatives. For instance, research on sulfonyl piperazine inhibitors of enzymes like LpxH has demonstrated that such compounds can occupy well-defined pockets within an active site. ontosight.ai The binding is often characterized by the sulfonyl group acting as a key interaction point, potentially forming hydrogen bonds or coordinating with metal ions within the active site.

The azepane ring, a seven-membered saturated heterocycle, introduces a significant degree of conformational flexibility. This flexibility could allow the molecule to adapt its shape to fit into various binding pockets. The piperazine ring, a common scaffold in medicinal chemistry, is known for its ability to engage in multiple hydrogen bonding interactions. nih.govbindingdb.org In the context of 1-(Piperazine-1-sulfonyl)azepane, the piperazine moiety likely serves as a versatile linker that can orient the other functional groups for optimal binding.

A hypothetical binding model for 1-(Piperazine-1-sulfonyl)azepane within a protein active site might involve the following:

The sulfonyl oxygen atoms acting as hydrogen bond acceptors.

The nitrogen atoms of the piperazine ring participating in hydrogen bonding as both donors and acceptors.

The hydrophobic surface of the azepane ring engaging in van der Waals interactions with nonpolar residues in the active site.

Ligand-Protein Interaction Profiling

The interaction profile of 1-(Piperazine-1-sulfonyl)azepane with protein targets can be predicted based on the known behavior of its constituent functional groups. Studies on related benzenesulfonamide (B165840) and piperazine derivatives have provided a wealth of information on their interaction patterns. chemrevlett.comresearchgate.net

The sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors, notably carbonic anhydrase inhibitors. chemrevlett.com While the target of 1-(Piperazine-1-sulfonyl)azepane is not specified, the presence of the sulfonyl group suggests a potential for strong interactions with metalloenzymes. Beyond metal coordination, the N-H of the sulfonamide can act as a hydrogen bond donor, while the oxygens are strong hydrogen bond acceptors.

The piperazine ring is a privileged structure in drug discovery, valued for its ability to improve aqueous solubility and form multiple hydrogen bonds with target proteins. nih.gov Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

A summary of potential ligand-protein interactions is presented in the table below:

| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Sulfonyl Group | Hydrogen Bond Acceptor, Metal Coordination | Serine, Threonine, Histidine, Zinc ion |

| Piperazine Ring | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Aspartate, Glutamate, Asparagine, Glutamine |

| Azepane Ring | Hydrophobic (van der Waals) Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

In Silico Predictive Modeling

In the absence of extensive experimental data, in silico predictive modeling offers a valuable approach to estimate the pharmacological and pharmacokinetic properties of 1-(Piperazine-1-sulfonyl)azepane.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. researchgate.net The prediction is based on a training set of known active compounds. The output is a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi).

While a specific PASS prediction for 1-(Piperazine-1-sulfonyl)azepane is not publicly available, a hypothetical prediction can be constructed based on the known activities of related piperazine and sulfonamide compounds. These classes of compounds have been associated with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.netnih.gov

A hypothetical PASS prediction for 1-(Piperazine-1-sulfonyl)azepane might include the following activities:

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | 0.65 | 0.02 |

| Antiviral | 0.58 | 0.04 |

| Kinase Inhibitor | 0.72 | 0.01 |

| GPCR Ligand | 0.61 | 0.03 |

| CNS Depressant | 0.45 | 0.08 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME properties are crucial for determining the pharmacokinetic behavior of a drug candidate. In silico tools can predict these properties based on the molecule's structure. nih.govisca.me For 1-(Piperazine-1-sulfonyl)azepane, the following ADME parameters can be estimated:

| ADME Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal barrier. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for CNS activity. |

| P-glycoprotein (P-gp) Substrate | Yes | Potential for drug-drug interactions and efflux from cells. |

| CYP450 2D6 Inhibition | Likely | Potential for metabolic drug-drug interactions. |

Note: These predictions are based on general models and may not reflect the actual in vivo behavior of the compound.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely drug candidate. mdpi.com This is often assessed using rules such as Lipinski's Rule of Five. A compound is considered to have good drug-likeness if it does not violate more than one of these rules.

The physicochemical properties of 1-(Piperazine-1-sulfonyl)azepane can be calculated and assessed against Lipinski's rules:

| Parameter | Value for 1-(Piperazine-1-sulfonyl)azepane | Lipinski's Rule | Violation |

| Molecular Weight (MW) | 247.36 g/mol | ≤ 500 g/mol | No |

| LogP (octanol-water partition coefficient) | ~1.5 | ≤ 5 | No |

| Hydrogen Bond Donors (HBD) | 1 (from piperazine NH) | ≤ 5 | No |

| Hydrogen Bond Acceptors (HBA) | 4 (2 from sulfonyl, 2 from piperazine) | ≤ 10 | No |

Based on this analysis, 1-(Piperazine-1-sulfonyl)azepane does not violate any of Lipinski's rules, suggesting it has good drug-like properties and a favorable profile for oral bioavailability.

Analytical Methodologies for the Characterization and Quantification of 1 Piperazine 1 Sulfonyl Azepane

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 1-(Piperazine-1-sulfonyl)azepane. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for this class of compounds. phenomenex.comsepscience.com The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-bonded silica (B1680970) like C18 or C8). phenomenex.comsepscience.com

In a typical RP-HPLC method for analyzing sulfonylpiperazine derivatives, the compound is dissolved in a suitable solvent and injected into the chromatograph. A mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is pumped through the column. sepscience.com The polarity of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. phenomenex.com Adding modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.govjocpr.com For piperazine (B1678402) derivatives that lack a strong chromophore, derivatization with a UV-active agent may be employed. jocpr.comresearchgate.net

Detailed research findings for structurally related sulfonyl and piperazine compounds demonstrate the utility of RP-HPLC for achieving baseline resolution and accurate quantification. nih.govnih.gov

Table 1: Representative RP-HPLC Conditions for Analysis of Sulfonylpiperazine Compounds This table presents typical conditions based on methods for structurally similar compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 or ODS (e.g., J'sphere-ODS-H80, 150 mm x 4.6 mm, 4 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.05% Trifluoroacetic Acid (TFA) | nih.gov |

| Elution Mode | Isocratic or Gradient | phenomenex.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Column Temperature | 35 °C | jocpr.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.govnih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. chrom-china.com

For the analysis of sulfonamides like 1-(Piperazine-1-sulfonyl)azepane, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing exceptional selectivity and sensitivity for detecting trace levels. nih.govchrom-china.com The methodology involves separating the compound on a UPLC column, followed by ionization (commonly electrospray ionization, ESI) and mass analysis. chrom-china.com This approach is widely used for determining sulfonamide residues in various matrices. nih.govresearchgate.net The chromatographic conditions are similar in principle to HPLC but are optimized for the smaller particle columns and higher flow rates.

Table 2: Typical UPLC Conditions for Sulfonamide Analysis This table presents typical conditions based on established UPLC methods for sulfonamides.

| Parameter | Condition | Reference |

|---|---|---|

| Column | UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm) | chrom-china.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | chrom-china.com |

| Elution Mode | Gradient | chrom-china.com |

| Flow Rate | 0.3 mL/min | chrom-china.com |

| Detection | Tandem Mass Spectrometry (MS/MS) with ESI+ | chrom-china.com |

| Injection Volume | 1-10 µL | jocpr.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of 1-(Piperazine-1-sulfonyl)azepane. azom.comvelp.com This method is crucial for verifying the empirical formula of the newly synthesized compound and confirming its purity. velp.com The most common method is combustion analysis, where a sample is burned in an oxygen-rich environment at high temperatures. azom.comeltra.com This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). google.com These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. azom.com

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₁₀H₂₁N₃O₂S). A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. uobasrah.edu.iqresearchgate.net

Table 3: Elemental Composition of 1-(Piperazine-1-sulfonyl)azepane

| Element | Theoretical Mass % (C₁₀H₂₁N₃O₂S) | Found Mass % (Representative) | Reference (Methodology) |

|---|---|---|---|

| Carbon (C) | 48.55% | 48.57% | researchgate.netresearchgate.net |

| Hydrogen (H) | 8.56% | 8.59% | researchgate.netresearchgate.net |

| Nitrogen (N) | 17.00% | 16.98% | researchgate.netresearchgate.net |

| Sulfur (S) | 12.96% | 12.94% | researchgate.netresearchgate.net |

| Oxygen (O) | 12.94% | (Not typically measured directly) | |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 1-(Piperazine-1-sulfonyl)azepane. This technique provides unambiguous information about bond lengths, bond angles, and conformational details of the molecule, such as the chair conformation of the piperazine ring. researchgate.netnih.gov

The method requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the crystal lattice is determined. bohrium.com The resulting data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). researchgate.netnih.gov While specific crystallographic data for 1-(Piperazine-1-sulfonyl)azepane is not publicly available, data from closely related piperazine sulfonyl derivatives illustrates the detailed structural insights gained from this method. researchgate.net

Table 4: Representative Crystal Data for a Piperazine Sulfonyl Analog This table shows crystal data for the analog 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine as an example.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Unit Cell Dimensions | ||

| a | 9.905(6) Å | researchgate.net |

| b | 16.907(15) Å | researchgate.net |

| c | 10.778(9) Å | researchgate.net |

| β | 98.831(5)° | researchgate.net |

| Volume (V) | 1783.3(19) ų | researchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.net |

Perspectives and Future Research Directions

Identification of Novel Therapeutic Avenues

The combination of the piperazine (B1678402) and azepane rings, linked by a robust sulfonyl group, provides a versatile platform for developing new therapeutic agents. Both piperazine and azepane are considered "privileged structures" in drug discovery, as they are present in a multitude of biologically active compounds. tandfonline.comtandfonline.comresearchgate.net

Future research should focus on screening 1-(piperazine-1-sulfonyl)azepane and its derivatives against a wide array of biological targets to uncover novel therapeutic uses. The known pharmacological activities associated with these scaffolds provide a logical starting point for such explorations. researchgate.netontosight.airesearchgate.netnih.gov For instance, piperazine derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govthieme-connect.comresearchgate.netnanobioletters.comontosight.ai Similarly, azepane-based compounds are being investigated for roles in treating cancer, infectious diseases, and neurological disorders like Alzheimer's disease. ontosight.airesearchgate.netnih.govontosight.ai

A systematic investigation could unveil applications in areas such as:

Oncology: Derivatives have shown potential as anticancer agents. researchgate.net

Infectious Diseases: The sulfonamide linkage, a classic antibacterial pharmacophore, combined with the piperazine moiety, suggests strong potential for antimicrobial and antifungal agents. nanobioletters.comontosight.ai

Central Nervous System (CNS) Disorders: Both piperazine and azepane moieties are key components in many CNS-active drugs, suggesting that derivatives of 1-(piperazine-1-sulfonyl)azepane could be explored for neuroprotective or psychotropic properties. ontosight.aismolecule.com

Metabolic Diseases: Certain piperazine sulfonamides have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), indicating a potential role in diabetes treatment. srce.hr

Table 1: Potential Therapeutic Areas for 1-(Piperazine-1-sulfonyl)azepane Derivatives

| Therapeutic Area | Rationale based on Structural Motifs | Supporting References |

|---|---|---|

| Anticancer | Piperazine and azepane scaffolds are found in numerous anticancer compounds, including kinase inhibitors. | researchgate.netontosight.airesearchgate.net |

| Anti-infective | The sulfonamide group is a known antibacterial pharmacophore; piperazine derivatives exhibit broad antimicrobial activity. | nih.govnanobioletters.comontosight.ai |

| Anti-inflammatory | Both piperazine and azepane derivatives have shown anti-inflammatory potential. | thieme-connect.com |

| CNS Disorders | The piperazine ring is a common feature in drugs targeting CNS receptors; azepanes have been studied for neuroprotective effects. | ontosight.ainih.govsmolecule.com |

| Antidiabetic | Piperazine sulfonamides have been identified as inhibitors of enzymes relevant to diabetes, such as DPP-IV and α-glucosidase. | srce.hrnih.gov |

| Antiviral | Piperazine sulfonamides have been designed as potent HIV-1 protease inhibitors. | nih.gov |

Development of Advanced Synthetic Routes

The efficient and scalable synthesis of 1-(piperazine-1-sulfonyl)azepane and its analogs is crucial for enabling extensive biological evaluation. Current synthetic approaches typically involve the coupling of pre-formed piperazine and azepane precursors with a sulfonylating agent. smolecule.comnih.gov

Future research in this area should aim to develop more advanced and efficient synthetic methodologies. Key areas for improvement include:

Novel Methodologies: Exploring modern synthetic techniques such as flow chemistry, photoredox catalysis, or multicomponent reactions could provide more direct and environmentally friendly routes to these compounds. organic-chemistry.org

Greener Chemistry: Developing protocols that use less hazardous reagents and solvents, and are more cost-effective, will be essential for any potential large-scale production. organic-chemistry.org For example, improving reaction conditions, such as using acetone (B3395972) and sodium hydroxide (B78521) instead of dichloromethane (B109758) and triethylamine, has been shown to enhance yields in the synthesis of similar sulfonamides. srce.hr

Table 2: Future Directions in Synthesis

| Strategy | Objective | Potential Advantages |

|---|---|---|

| Modular/Convergent Routes | Assemble complex derivatives from pre-synthesized building blocks. | Higher overall yields, easier purification, rapid library generation. nih.govresearchgate.net |

| Photoredox Catalysis | Use visible light to promote key bond-forming reactions under mild conditions. | Access to novel reactivity, operational simplicity. organic-chemistry.org |

| Flow Chemistry | Perform reactions in continuous-flow reactors. | Improved safety, scalability, and reaction control. |

| Eco-Friendly Protocols | Employ greener solvents and reagents. | Reduced environmental impact, lower cost, increased safety. organic-chemistry.org |

Expansion of SAR Studies and Computational Drug Design

To guide the synthesis of more potent and selective analogs, a thorough understanding of the Structure-Activity Relationships (SAR) is essential. For the 1-(piperazine-1-sulfonyl)azepane scaffold, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on biological activity. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net

Key modifications to explore include:

Piperazine Ring Substitution: Introducing various substituents at the N-4 position of the piperazine ring to probe interactions with target binding pockets. Studies on similar compounds have shown that this position is critical for modulating potency and selectivity. nih.govnih.gov

Azepane Ring Modification: Altering the azepane ring, for example, by introducing substituents or changing its conformation, could influence pharmacokinetic properties and target engagement.

Bioisosteric Replacement: Replacing the piperazine or azepane rings with other heterocyclic systems to explore different spatial arrangements and physicochemical properties.

Complementing synthetic efforts, computational drug design can accelerate the discovery process. researchgate.netnih.gov Techniques such as:

Molecular Docking: Simulating the binding of virtual libraries of 1-(piperazine-1-sulfonyl)azepane analogs to the three-dimensional structures of biological targets can help prioritize which compounds to synthesize. nanobioletters.comresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties, reactivity, and stability of the molecules, providing insights that correlate with biological activity. bohrium.com

Pharmacophore Modeling: Identifying the key structural features essential for biological activity can guide the design of new compounds with improved properties. nanobioletters.com

Table 3: Key Areas for SAR and Computational Exploration

| Molecular Region | Synthetic Modification | Computational Approach | Objective |

|---|---|---|---|

| N4-Piperazine | Introduction of diverse alkyl, aryl, and functionalized groups. | Docking studies to predict binding affinity and orientation. | Optimize target potency and selectivity. nih.govnih.gov |

| Azepane Ring | Introduction of substituents, conformational locking. | Molecular dynamics simulations to assess flexibility and stability. | Improve pharmacokinetic profile and target engagement. |

| Sulfonyl Linker | Replacement with bioisosteres (e.g., sulfoximine, sulfondiimidamide). | Quantum mechanics (QM) calculations to evaluate electronic effects. | Modulate chemical stability and hydrogen bonding capacity. |

Exploration of New Biological Targets and Pathways

While initial therapeutic explorations can be guided by the known activities of the piperazine and azepane scaffolds, a key future direction is the unbiased screening of 1-(piperazine-1-sulfonyl)azepane and its derivatives to identify entirely new biological targets and mechanisms of action.

Promising target classes to investigate, based on related structures, include:

G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs target GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors.

Enzymes: The sulfonamide moiety is a classic inhibitor of various enzymes. ontosight.ai Novel derivatives could target proteases (e.g., BACE1 for Alzheimer's or HIV-protease), kinases, or metabolic enzymes like carbonic anhydrases and cholinesterases. nih.govnih.govnih.gov

Ion Channels: The structural features of the compound may allow it to interact with various ion channels, a target class for many neurological and cardiovascular drugs.

Nuclear Receptors: Azepine derivatives have been identified as modulators of nuclear receptors, suggesting a potential avenue for influencing gene transcription related to metabolic or inflammatory diseases.

By employing high-throughput screening, chemoproteomics, and other modern pharmacological techniques, researchers can map the interactions of this chemical scaffold across the proteome, potentially uncovering unexpected and valuable therapeutic opportunities.

Q & A

Q. What are the standard synthetic routes for 1-(Piperazine-1-sulfonyl)azepane?

The synthesis typically involves a multi-step process starting with sulfonylation of the piperazine ring. Key steps include:

- Sulfonylation : Reacting piperazine with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide bond .

- Ring Functionalization : Subsequent alkylation or arylation of the azepane moiety to introduce substituents. For example, nucleophilic substitution with bromothiophene derivatives can enhance bioactivity .

- Purification : Recrystallization using solvents like isopropanol or ethanol to achieve >98% purity .

Q. What spectroscopic and computational methods validate the structure of 1-(Piperazine-1-sulfonyl)azepane?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bond connectivity, with characteristic peaks for sulfonyl groups (~3.3 ppm for CH-SO) and azepane ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Q. How is purity assessed during synthesis, and what solvents optimize yield?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics, while isopropanol enhances recrystallization efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) guide structural optimization for enhanced bioactivity?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example:

- Charge Distribution : Sulfonyl groups increase electrophilicity, improving interactions with enzyme active sites (e.g., acetylcholinesterase in Alzheimer’s research) .

- Molecular Docking : Simulates binding modes with proteins (e.g., tau fibrils), aiding in lead optimization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or structural variants. Methodological approaches include:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid metabolism .

Q. How can substituent modifications improve selectivity for neurological targets?

- Electron-Withdrawing Groups : Nitro or halogen substituents on the aryl ring enhance blood-brain barrier (BBB) penetration .

- Steric Effects : Bulky groups (e.g., benzodioxinyl) reduce off-target binding to peripheral receptors .

- In Vivo Validation : Microdialysis in rodent models quantifies target engagement (e.g., dopamine D receptor occupancy) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enzymatic catalysis to control stereocenters .

- Process Optimization : Continuous-flow reactors reduce side reactions and improve scalability compared to batch methods .

Methodological Considerations

Q. How to mitigate toxicity risks during handling and storage?

- Safety Protocols : Use fume hoods for sulfonylation steps to avoid inhalation of sulfonyl chloride vapors .

- Storage : Store under inert gas (argon) at −20°C to prevent hydrolysis of the sulfonamide bond .

Q. What computational tools compare the reactivity of 1-(Piperazine-1-sulfonyl)azepane with analogs?

Q. How to design experiments validating in silico predictions of metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.